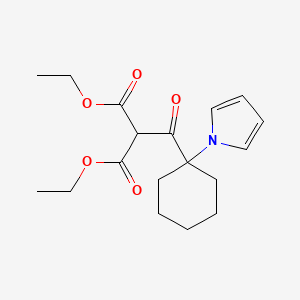

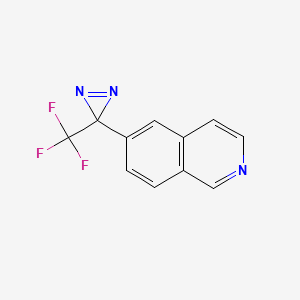

1-(2,4-Difluorobenzoyl)azetidin-3-amine

概要

説明

Synthesis Analysis

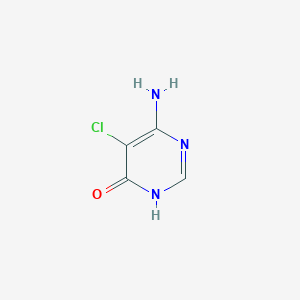

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .Molecular Structure Analysis

DFBA has a unique azetidine ring structure. Azetidines are four-membered heterocycles containing one nitrogen atom .Chemical Reactions Analysis

Azetidines show few of the exceptional properties associated with aziridines . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Physical And Chemical Properties Analysis

Azetidine can be considered as a fairly typical cyclic amine . Strain in the four-membered ring is less than that in the three-membered aziridine system .科学的研究の応用

Synthesis and Reactivity

- Azetidines and azetidin-2-ones have been highlighted for their stability and reactivity, offering pathways to synthesize amides, alkenes, and amines. These compounds serve as precursors to a wide range of heterocyclic compounds, demonstrating their utility in complex organic synthesis (Singh, D’hooghe, & Kimpe, 2008).

- A study on the synthesis of chiral donor–acceptor azetines showcased their application in creating amino acid derivatives through selective coupling reactions. This work underscores the role of azetidine derivatives in synthesizing peptides and natural products, highlighting their importance in drug discovery and development (Marichev et al., 2019).

Medicinal Chemistry Applications

- Azetidin-2-ones have been studied for their antimicrobial properties. Various derivatives have shown significant activity against a range of bacterial strains, indicating their potential as lead compounds in developing new antibacterial agents (Lokh, Wala, & Patel, 2013).

- The preparation and evaluation of azetidinones as antimicrobial agents against multidrug-resistant strains showcase their potential in addressing the challenge of antibiotic resistance. Some azetidinone derivatives exhibit remarkable activity, suggesting their usefulness in designing novel antibacterial and antitubercular therapies (Hussein et al., 2020).

Material Science and Polymer Chemistry

- The development of supramolecular extenders for polyurethane elastomers using azetidine derivatives demonstrates their application beyond medicinal chemistry. These extenders contribute to the precision in creating polymers with specific properties, highlighting the versatility of azetidine-based compounds in materials science (Kuo et al., 2012).

作用機序

Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . They are known for their reactivity and versatility in synthetic chemistry . They can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They also have important prospects in catalytic processes .

On the other hand, benzoyl compounds are a class of organic compounds that contain a benzoyl group (C6H5CO-). The benzoyl group is derived from benzoic acid and contains a phenyl (C6H5) and a carbonyl group (CO). Benzoyl compounds are known for their diverse pharmacological activities .

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Difluorobenzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .

特性

IUPAC Name |

(3-aminoazetidin-1-yl)-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYESJLVXJDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1489730.png)

![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)

![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)

![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)